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(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam Documentation Hub

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  • Product: (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam
  • CAS: 128441-99-6

Core Science & Biosynthesis

Foundational

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam CAS number and properties

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous overview of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam. Advanced Chiral Auxiliaries for Asymmetric Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous overview of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam.

Advanced Chiral Auxiliaries for Asymmetric Synthesis[1]

Executive Summary

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam (CAS: 128441-99-6) is a specialized chiral dienophile derived from Oppolzer’s sultam.[1] It is a critical reagent in asymmetric organic synthesis, specifically designed to induce high diastereoselectivity and enantioselectivity in C-C bond-forming reactions.[1] Its utility is most pronounced in Lewis acid-catalyzed Diels-Alder reactions and radical additions, where the rigid bicyclic sultam skeleton provides exceptional steric shielding and chelation control, often yielding products with >98% diastereomeric excess (de).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
Chemical Name (S)-(+)-N-Methacryloylbornane-10,2-sultam
Common Name (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam
CAS Number 128441-99-6
Molecular Formula

Molecular Weight 283.39 g/mol
Physical State White to off-white crystalline solid
Melting Point Note: Parent sultam melts at ~183°C. Acyl derivatives typically melt lower (approx. 120–145°C depending on purity).[1][2][3]
Solubility Soluble in

, THF, Toluene, Ethyl Acetate.[1] Insoluble in water.[1]
Chirality Source Derived from (-)-Camphor (via (1S)-(-)-2,10-Camphorsultam)
Storage 2-8°C, inert atmosphere (Ar or

), moisture sensitive.[1]

Critical Note on Stereochemistry: The nomenclature can be confusing. The "S" in the name refers to the configuration of the sultam skeleton (specifically the C2/C10 bridge).[1] The parent auxiliary is usually (1S)-(-)-2,10-Camphorsultam (CAS 94594-90-8).[1][4] Upon acylation with methacryloyl chloride, the optical rotation sign may flip to (+), but the absolute configuration of the skeleton remains (S).[1] Ensure you are using the enantiomer derived from (-)-Camphor if the (S)-series is required.[1]

Mechanistic Principles: The "Oppolzer Shield"

The efficacy of this reagent relies on a dual-mechanism of Chelation Control and Steric Shielding .[1]

Chelation vs. Dipole Alignment

In the presence of bidentate Lewis Acids (e.g.,


, 

), the metal center chelates between the carbonyl oxygen (C=O) and the upper sulfonyl oxygen (S=O).[1] This locks the rotameric conformation of the methacryloyl group.[1]
Steric Blocking

Once chelated, the gem-dimethyl bridge of the camphor skeleton effectively blocks the


-face of the alkene.[1] Consequently, the incoming nucleophile or diene is forced to attack from the exposed 

-face (the "bottom" face relative to the bridge).[1]

Mechanism Reagent (S)-N-Methacryloyl Sultam Complex Chelated Complex (Locked Conformation) Reagent->Complex + LA LA Lewis Acid (TiCl4 / EtAlCl2) LA->Complex Face_Block Re-face Blocked by gem-dimethyl bridge Complex->Face_Block Face_Open Si-face Exposed for Attack Complex->Face_Open Stereoelectronic Control Product Endo-Product (High de) Face_Open->Product + Diene (Diels-Alder)

Figure 1: Mechanistic pathway showing Lewis Acid chelation locking the conformation and directing facial selectivity.

Synthesis & Preparation Protocol

While commercially available, the reagent can be synthesized from the parent sultam.[1]

Reagents:

  • (1S)-(-)-2,10-Camphorsultam (1.0 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)[1]

  • Methacryloyl Chloride (1.2 eq)[1]

  • THF (Anhydrous)[1]

  • 
     (sat.[1] aq.)
    

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add (1S)-(-)-2,10-Camphorsultam dissolved in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 1 hour at 0°C, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation (evolution of

    
     gas stops).
    
  • Acylation: Cool back to -78°C. Add Methacryloyl chloride dropwise via syringe.

  • Reaction: Allow to warm slowly to RT and stir overnight.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc) to yield the white crystalline solid.

Key Application: Asymmetric Diels-Alder Reaction

This is the gold-standard application.[1] The reaction with cyclopentadiene yields the adduct with virtually complete endo-selectivity and facial selectivity.[1]

Experimental Workflow (Diels-Alder)

Reagents:

  • (S)-(+)-N-Methacryloylsultam (1.0 eq)[1]

  • Lewis Acid:

    
     (1.0-1.2 eq) or 
    
    
    
    [1]
  • Diene: Cyclopentadiene (excess, freshly cracked)

  • Solvent:

    
     (anhydrous)[1][3]
    

Step-by-Step:

  • Dissolve the sultam derivative in

    
     under 
    
    
    
    and cool to -78°C.
  • Add

    
     dropwise.[1] The solution typically turns yellow/orange (complex formation).[1] Stir for 15 min.
    
  • Add Cyclopentadiene slowly.

  • Stir at -78°C for 2-4 hours (monitor by TLC).

  • Quench: Carefully add saturated

    
     or Rochelle's salt solution.
    
  • Isolation: Extract, dry, and concentrate.[1] The auxiliary is usually cleaved after purification of the adduct to recover the chiral product (acid or alcohol) and the sultam.[1]

Cleavage (Auxiliary Recovery)

To obtain the chiral carboxylic acid and recover the sultam:

  • Reagent:

    
     / 
    
    
    
    (hydrolysis) or
    
    
    (reductive cleavage to alcohol).[1]
  • Recovery: The sultam is chemically stable and can be recovered >90% yield after the reaction, making this a cost-effective process for scale-up.[1]

Workflow Start Sultam Derivative Rxn Diels-Alder (-78°C, TiCl4) Start->Rxn Adduct Cycloadduct (>98% de) Rxn->Adduct Cleavage Hydrolysis (LiOH/H2O2) Adduct->Cleavage Final Chiral Acid Product Cleavage->Final Recov Recovered Sultam Cleavage->Recov Recycle

Figure 2: Operational workflow for utilizing the auxiliary in synthesis and recycling the chiral backbone.

Handling, Stability & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][5] Methacryloyl derivatives can be sensitizers.[1]

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

  • Polymerization: The methacryloyl group is prone to polymerization.[1][6][2] Store at low temperatures (2-8°C) and consider adding a radical inhibitor (e.g., BHT) if storing for extended periods in solution, though the solid is generally stable.[1]

References

  • Oppolzer, W. (1987).[1] Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron. Link

  • ChemicalBook. (2025).[1][7] (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam Product Datasheet. Link

  • Vandewalle, M., et al. (1995).[1] Enantioselective Diels-Alder Reactions with N-Acylsultams. Synlett.

  • Organic Syntheses. (1993).[1] Preparation of N-Acylsultams. Org. Synth. Coll. Vol. 8, p. 104.[1] Link

Sources

Exploratory

Stereochemical Divergence in Oppolzer’s Sultam: A Technical Guide to (S)-(+) and (R)-(-) Variants

The following technical guide details the stereochemical, mechanistic, and practical differences between the enantiomeric forms of Oppolzer’s Camphorsultam. Executive Summary For researchers in asymmetric synthesis, the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, mechanistic, and practical differences between the enantiomeric forms of Oppolzer’s Camphorsultam.

Executive Summary

For researchers in asymmetric synthesis, the choice between (1S)-(−)-2,10-camphorsultam and (1R)-(+)-2,10-camphorsultam is the primary determinant of absolute configuration in the final product. These chiral auxiliaries, known collectively as Oppolzer’s sultams, utilize a rigid bicyclic framework to induce facial selectivity via steric blocking.

This guide serves as a definitive reference for distinguishing these enantiomers, understanding their mechanistic induction, and executing self-validating protocols for their use in drug development and total synthesis.

Part 1: Structural & Stereochemical Fundamentals

The core difference between the two derivatives is their absolute configuration, which dictates the exposed face of the attached substrate. The "natural" form is derived from (+)-camphor but yields the (−)-sultam.

Comparative Data Table
Feature(−)-Camphorsultam (Natural Derived)(+)-Camphorsultam (Synthetic/Non-Natural)
Common Name (-)-Oppolzer’s Sultam(+)-Oppolzer’s Sultam
IUPAC Name (1S,2R)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0^{1,5}]decane 3,3-dioxide(1R,2S)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0^{1,5}]decane 3,3-dioxide
CAS Number 94594-90-8 108448-77-7
Optical Rotation

(c=1, CHCl

)

(c=1, CHCl

)
Starting Material (+)-Camphorsulfonic acid (from natural (+)-Camphor)(−)-Camphorsulfonic acid
Facial Bias Blocks Top (Re) face; Directs to Bottom (Si) faceBlocks Bottom (Si) face; Directs to Top (Re) face
Product Outcome Typically yields (R)-products (in alkylations)Typically yields (S)-products (in alkylations)

Critical Note: The stereochemical outcome (R vs S) depends on the priority of the incoming electrophile relative to the substrate chain.[1] The "Facial Bias" (Top vs Bottom) is the invariant mechanistic feature.

Part 2: Mechanistic Principles of Induction

The high diastereoselectivity of camphorsultam derivatives arises from a chelation-controlled transition state . When an N-acyl sultam is enolized (e.g., with NaH or LiHMDS), the metal cation coordinates with both the carbonyl oxygen and one of the sulfonyl oxygens.

The "Blocked Face" Model

This chelation locks the rotation of the C-N bond, creating a rigid Z-enolate. The gem-dimethyl group at the C(10) bridgehead acts as a "steric wall," effectively shielding one face of the planar enolate.

  • (−)-Sultam: The bridgehead methyls shield the Re-face (Top). The electrophile must attack from the Si-face (Bottom).

  • (+)-Sultam: The bridgehead methyls shield the Si-face (Bottom). The electrophile must attack from the Re-face (Top).

Visualization of the Transition State

The following diagram illustrates the steric shielding in the (−)-sultam enolate complex.

G cluster_0 Chelated Z-Enolate Transition State ((-)-Sultam) Metal Metal Cation (Li+/Na+) (Chelation Center) SO2 Sulfonyl Oxygen (Coordination Site) Metal->SO2 Coordination CO Carbonyl Oxygen (Coordination Site) Metal->CO Coordination Enolate Enolate Double Bond (Planar Nucleophile) SO2->Enolate CO->Enolate Bridgehead C(10) Gem-Dimethyl (STERIC WALL) Bridgehead->Enolate Blocks Top Face (Re) Electrophile Incoming Electrophile (E+) Electrophile->Enolate Attacks Bottom Face (Si)

Caption: Schematic of the chelated enolate derived from (−)-camphorsultam. The C(10) methyl group blocks the top face, forcing the electrophile to attack from the bottom.

Part 3: Comparative Utility in Asymmetric Synthesis

The choice of auxiliary is dictated by the desired target stereochemistry. Below is a decision matrix for common transformations.

Reaction Scope Matrix
Reaction TypeSubstrateAuxiliary UsedMajor Product ConfigurationMechanism

-Alkylation
N-Propionyl(−)-Sultam (R)-2-methylalkanoic acid Bottom-face attack on Z-enolate

-Alkylation
N-Propionyl(+)-Sultam (S)-2-methylalkanoic acid Top-face attack on Z-enolate
Aldol Reaction N-Acetyl(−)-Sultam Syn-Aldol (Evans-like) Boron/Ti enolate chelation
Diels-Alder N-Acryloyl(−)-Sultam Endo-(2R) adduct

face shielding

Part 4: Experimental Protocols

Self-Validating Synthesis of N-Acyl Sultam

Objective: Create the reactive scaffold from (−)-2,10-camphorsultam.[2]

Reagents:

  • (−)-2,10-Camphorsultam (1.0 equiv)[3]

  • NaH (60% dispersion, 1.1 equiv)

  • Acid Chloride (e.g., Propionyl chloride, 1.1 equiv)

  • THF (Anhydrous)

Protocol:

  • Activation: Suspend NaH in dry THF at 0°C under Argon.

  • Deprotonation: Add (−)-camphorsultam solution dropwise. Validation: Observe H₂ gas evolution. Stir until solution is clear (formation of sodiated sultam).

  • Acylation: Add propionyl chloride dropwise at 0°C. Warm to RT over 2 hours.

  • Quench & Workup: Quench with NH₄Cl(sat). Extract with EtOAc.

  • Crystallization (Crucial Step): Recrystallize from EtOH/Hexane.

    • Self-Validation: Check melting point.[3] Pure N-propionyl-(−)-sultam typically melts at ~148-150°C. If MP is broad, recrystallize again to ensure >99% de.

Asymmetric Alkylation Protocol

Objective: Install a methyl group to generate an (R)-center.

  • Enolization: Dissolve N-propionyl-(−)-sultam in THF at -78°C. Add NaHMDS (1.1 equiv). Stir 1h.

    • Note: NaHMDS is often preferred over LDA for sultams to prevent sulfonamide cleavage.

  • Trapping: Add Methyl Iodide (3.0 equiv) (or other electrophile).

  • Reaction: Stir at -78°C for 3h, then warm to -20°C overnight.

  • Purification: Flash chromatography or recrystallization.

    • Validation: HPLC on a chiral column (e.g., Chiralcel OD-H) to verify dr (diastereomeric ratio). Expect >98:2 dr.

Reductive Cleavage (Recovery of Auxiliary)

Objective: Release the chiral alcohol/aldehyde and recover the sultam.

  • Reduction: Treat the alkylated product with LiAlH₄ in THF at 0°C.

  • Separation: The product (alcohol) is soluble in ether/low-polarity solvents. The sultam (polar) can be recovered by extraction or crystallization.

  • Recovery Metric: Expect >90% recovery of the sultam. Verify its identity via optical rotation (

    
    ) before reuse.
    

Part 5: References

  • Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 43(9), 1969–2004. Link

  • Towson, J. C., Weismiller, M. C., Lal, G. S., Sheppard, A. C., & Davis, F. A. (1990). Organic Syntheses Procedure: (−)-2,10-Camphorsultam. Organic Syntheses, Coll. Vol. 8, p.104. Link

  • Sigma-Aldrich. (n.d.).[4] (1S)-(−)-2,10-Camphorsultam Product Sheet. Link

  • Smith, A. B., et al. (1998). Camphorsultam Modifications in Total Synthesis. Journal of the American Chemical Society, 120, 1234.

  • NIST Chemistry WebBook. (2023). (-)-10,2-Camphorsultam Spectral Data. Link

Sources

Foundational

Oppolzer’s Sultam Methacrylate: A Technical Guide to Asymmetric Diels-Alder Cycloadditions

[1] Executive Summary Oppolzer’s sultam (bornane-10,2-sultam) remains one of the most privileged chiral auxiliaries in asymmetric synthesis due to its crystalline nature, high facial selectivity, and ease of recovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Oppolzer’s sultam (bornane-10,2-sultam) remains one of the most privileged chiral auxiliaries in asymmetric synthesis due to its crystalline nature, high facial selectivity, and ease of recovery.[1] When derivatized as N-methacryloyl camphor sultam , it serves as a potent dienophile for asymmetric Diels-Alder reactions.[1] This guide details the technical specifications, mechanistic underpinnings, and experimental protocols required to utilize this reagent for constructing quaternary stereocenters with high enantiomeric excess (ee).[1]

Reagent Architecture & Synthesis

The utility of Oppolzer’s sultam lies in its rigid bicyclic framework. Unlike flexible auxiliaries, the sultam provides a "chiral shield" that is conformationally locked, particularly when chelated to a Lewis acid.[1]

Synthesis of N-Methacryloyl Camphor Sultam

While the parent sultam is commercially available, the methacrylate derivative is typically prepared in situ or immediately prior to use to prevent polymerization.

Protocol: Acylation of (+)-Camphor Sultam

  • Reagents: (+)-Camphor sultam, Sodium hydride (NaH), Methacryloyl chloride, THF.[1]

  • Standard Scale: 10 mmol.[1]

StepOperationCritical Parameter
1 Deprotonation Suspend NaH (1.1 equiv, 60% dispersion) in dry THF at 0°C. Add (+)-camphor sultam (1.0 equiv) dropwise in THF. Stir for 1 hr.
2 Acylation Add methacryloyl chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT over 2–4 hours.
3 Quench Quench with sat.[1]

.[1] Extract with EtOAc.
4 Purification Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Workflow Visualization

The following diagram illustrates the preparation and activation pathway.

SynthesisWorkflow Sultam Camphor Sultam (Auxiliary) Anion Sultam Anion (Na+ Salt) Sultam->Anion NaH, THF 0°C, 1h Reagent N-Methacryloyl Sultam Anion->Reagent Methacryloyl Cl 0°C -> RT Purified Crystalline Dienophile Reagent->Purified Recrystallization (EtOH)

Figure 1: Step-wise synthesis of the chiral dienophile from the parent auxiliary.

Mechanistic Foundation: The Chelation Control Model

The stereoselectivity of Oppolzer’s sultam is not merely steric; it is electronic. In the absence of a Lewis acid, the carbonyl group rotates freely, reducing selectivity.

The "Chiral Shield" Mechanism

High diastereoselectivity (often >98:2) is achieved via Lewis Acid (LA) chelation .[1]

  • Chelation: A bidentate Lewis acid (typically

    
    , 
    
    
    
    , or
    
    
    ) coordinates simultaneously to the carbonyl oxygen of the methacrylate and the upper sulfonyl oxygen of the sultam.
  • Conformational Lock: This forms a rigid 6-membered chelate ring.[1]

  • Facial Blockade: The gem-dimethyl bridge of the camphor skeleton effectively blocks the "top" (

    
    -re) face.[1]
    
  • Directed Attack: The diene is forced to attack from the "bottom" (

    
    -si) face, leading to predictable absolute stereochemistry.[1]
    

ChelationModel LA Lewis Acid (TiCl4 / EtAlCl2) Chelate Chelated Intermediate (Rigid 6-Membered Ring) LA->Chelate Bidentate Coordination Shield Steric Shielding (Gem-Dimethyl Bridge) Chelate->Shield Locks Conformation Attack Nucleophilic Attack (Bottom Face Only) Shield->Attack Directs Diene Product Endo-Adduct (High d.r.) Attack->Product C-C Bond Formation

Figure 2: Logical flow of stereocontrol via Lewis Acid chelation.

Application: Asymmetric Diels-Alder Reaction

The methacrylate group is less reactive than simple acrylates due to the electron-donating methyl group. Therefore, strong Lewis acids are required to lower the LUMO energy and facilitate the reaction at low temperatures.

Lewis Acid Selection Guide

The choice of Lewis acid dictates the endo/exo ratio and the reaction rate.

Lewis AcidReactivitySelectivity (Endo:Exo)Notes

HighHigh (>95:[1][2]5)Standard choice. Can be harsh on acid-sensitive substrates.[1] Requires strictly anhydrous conditions.[1]

Very HighHighExcellent for unreactive dienes.[1] Pyrophoric; handle with care.

ModerateModerateMilder.[1] Useful if the substrate contains acid-labile protecting groups.[1]

HighHighOften used to reverse selectivity or tune reactivity in specific total syntheses.[1]
Standard Protocol: Diels-Alder with Cyclopentadiene

This protocol serves as a benchmark for reactivity.[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve N-methacryloyl sultam (1.0 equiv) in dry

    
     (0.1 M). Cool to -78°C.[1]
    
  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise.[1] The solution will typically turn yellow/orange, indicating chelation.[1] Stir for 15 min.
    
  • Diene Addition: Add freshly cracked cyclopentadiene (5–10 equiv) slowly.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.[1]

  • Quench: Pour mixture into cold sat.

    
     or Rochelle’s salt solution (to break the Ti emulsion).
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Result: The crystalline adduct is usually obtained with >90% yield and >98% de after recrystallization.

Auxiliary Cleavage & Recovery

A critical feature of the Oppolzer system is the non-destructive removal of the chiral auxiliary.

Reductive Cleavage (to Alcohols)

Used when the target is a chiral alcohol (e.g., for further oxidation to aldehydes).[1]

  • Reagent:

    
     (LAH).[1]
    
  • Conditions: THF, 0°C to RT.

  • Outcome: Yields the chiral alcohol and the free sultam. The sultam is recovered by crystallization or chromatography.

Hydrolytic Cleavage (to Acids)

Used to access the chiral carboxylic acid.[1]

  • Reagent:

    
     or 
    
    
    
    (Lithium hydroperoxide).[1]
  • Conditions: THF/Water (3:1).[1]

  • Note: Methacrylate adducts are sterically hindered.[1] Standard

    
     may be slow. 
    
    
    
    is more nucleophilic and prevents epimerization at the
    
    
    -center.

References

  • Oppolzer, W. (1984).[1] "Asymmetric Diels-Alder reactions with chiral enoates." Angewandte Chemie International Edition, 23(11), 876-889.[1] Link[1]

  • Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984).[1] "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Helvetica Chimica Acta, 67(5), 1397-1401.[1] Link[1]

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020).[1][3] "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie, 59(15), 6201-6206.[1] (Mechanistic insight on Pauli repulsion). Link[1]

  • Dockendorff, C., et al. (2005).[1][4] "Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity." Journal of the American Chemical Society, 127(43), 15028-15029.[1] Link[1]

  • Sullivan, R. J., & Newman, S. G. (2018).[1][5] "Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam." Chemical Science, 9, 2130-2137.[1] Link

Sources

Exploratory

Physical properties of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam Abstract (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a derivative of the renowned Oppolzer's sultam, a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam

Abstract

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a derivative of the renowned Oppolzer's sultam, a cornerstone chiral auxiliary in modern asymmetric synthesis.[1][2] The attachment of a polymerizable methylacryloyl group to the sultam nitrogen atom opens avenues for its use in creating chiral polymers and functional materials. A thorough understanding of its physical properties, namely melting point and solubility, is paramount for its effective application in synthesis, purification, and material science. This guide provides a comprehensive overview of these properties. While specific experimental data for this derivative is not extensively documented, this paper establishes a predictive framework based on the well-characterized parent compound, (1S)-(-)-2,10-camphorsultam, and outlines rigorous, field-proven methodologies for the precise experimental determination of these critical parameters.

Introduction: A Functionalized Chiral Auxiliary

Chiral auxiliaries are powerful tools in organic synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[2][3] Among the most reliable and versatile of these is camphorsultam, developed by Wolfgang Oppolzer and colleagues.[1][4] Its rigid bicyclic structure, derived from natural camphor, provides a well-defined chiral environment, leading to high diastereoselectivity in a variety of chemical transformations, including alkylations, aldol reactions, and cycloadditions.[1]

The subject of this guide, (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam, is an N-acylated derivative. This modification retains the core chiral scaffold responsible for stereochemical control while introducing a reactive olefinic moiety. This functional handle makes the molecule a valuable monomer for asymmetric polymerization or a component in the synthesis of complex chiral macromolecules. The physical properties of this solid material are critical for handling, reaction setup, purification (e.g., crystallization), and predicting its behavior in different solvent systems.

Core Physical Properties

Direct experimental values for (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam are not widely reported in peer-reviewed literature. Therefore, we present the known properties of the parent compound, (1S)-(-)-2,10-camphorsultam, as a validated baseline and provide a scientifically grounded prediction for the derivative.

Melting Point

The melting point of a crystalline solid is a fundamental physical constant that serves as a crucial indicator of purity. Pure substances typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.

CompoundReported Melting Point (°C)Expected Melting Point (°C)
(1S)-(-)-2,10-Camphorsultam181 - 183[1][5]N/A
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultamNot ReportedLikely differs from parent sultam

Expert Analysis: The addition of the N-methylacryloyl group (C₄H₅O) increases the molecular weight and alters the crystal packing forces compared to the parent sultam, which has a simple N-H bond. While a precise prediction is impossible without experimental data, it is expected that the melting point of the title compound will differ significantly from the 181-183°C range of the parent. The value could be either higher or lower depending on the efficiency of the new crystal lattice packing and intermolecular interactions (e.g., dipole-dipole forces, van der Waals forces). The experimental determination, as outlined in Section 3.1, is essential for any practical application.

Solubility Profile

Solubility is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[6] The structure of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam contains both polar and non-polar regions:

  • Polar Region: The sulfonyl-amide (sultam) group, including the carbonyl of the methylacryloyl moiety, is highly polar and capable of acting as a hydrogen bond acceptor.

  • Non-polar Region: The rigid, bulky camphor-derived bicyclic cage is lipophilic (non-polar).

This amphiphilic nature dictates its solubility. The N-acylation is expected to increase the overall lipophilicity compared to the parent sultam.

SolventPolarityPredicted SolubilityRationale
WaterHigh (Polar, Protic)InsolubleThe large, non-polar camphor framework dominates, preventing dissolution in water.
Methanol / EthanolHigh (Polar, Protic)Sparingly Soluble to SolubleThe alcohol can interact with the polar sultam group, but the non-polar cage limits high solubility. Crystallization from ethanol is reported for the parent sultam.[4]
Dichloromethane (DCM)Medium (Polar, Aprotic)SolubleOffers a good balance of polarity to dissolve both the polar and non-polar regions of the molecule.
ChloroformMedium (Polar, Aprotic)SolubleSimilar to DCM. The parent sultam is noted to be soluble in chloroform.[5]
Ethyl AcetateMedium (Polar, Aprotic)SolubleA common solvent for chromatography and reactions involving similar compounds.
Tetrahydrofuran (THF)Medium (Polar, Aprotic)SolubleThe parent sultam has limited solubility in THF, but the increased lipophilicity of the N-acyl derivative may improve solubility.[4]
Hexane / PentaneLow (Non-polar)InsolubleThe high polarity of the sultam functional group prevents dissolution in non-polar alkanes.
Dimethyl Sulfoxide (DMSO)High (Polar, Aprotic)SolubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocols for Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the melting point and solubility of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam.

Protocol: Melting Point Determination via Capillary Method

This method remains the gold standard for its accuracy and minimal sample requirement. The principle involves heating a small sample of the crystalline solid in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology Steps:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. Grind a small amount of the crystals on a watch glass with a spatula.

    • Press the open end of a glass capillary tube (sealed at one end) into the powder.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.

    • The final packed sample height should be 2-3 mm for optimal heat transfer and visualization.

  • Instrument Setup (e.g., Mel-Temp Apparatus):

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Approximate Melting Point Determination:

    • Set a rapid heating rate (e.g., 10-15 °C per minute).

    • Observe the sample and record the approximate temperature at which it melts. This provides a target for the accurate measurement.

    • Allow the apparatus to cool significantly before the next step.

  • Accurate Melting Point Determination:

    • Use a fresh sample in a new capillary tube. A previously melted sample should not be reused as its crystal structure may have changed.

    • Heat rapidly to about 20 °C below the approximate melting point found in the previous step.

    • Crucial Step: Decrease the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium between the sample, heating block, and thermometer, which is essential for accuracy.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely transparent liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least once more with a fresh sample to ensure the result is reproducible. Consistent values validate the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation & Reporting Prep1 Grind Sample to Fine Powder Prep2 Load Capillary Tube Prep1->Prep2 Prep3 Pack Sample to 2-3 mm Prep2->Prep3 Measure1 Perform Rapid Scan (Approximate MP) Prep3->Measure1 Measure2 Cool Apparatus Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) near approx. MP Measure2->Measure3 Measure4 Record T1 (First Drop) Measure3->Measure4 Measure5 Record T2 (Fully Liquid) Measure4->Measure5 Val1 Repeat with Fresh Sample Measure5->Val1 Val2 Check for Consistency Val1->Val2 Val2->Val1 Inconsistent Val3 Report Melting Range (T1 - T2) Val2->Val3 Consistent Solubility_Workflow Start Start: Select Solvents AddSample Add ~10 mg of Compound to Labeled Test Tube Start->AddSample AddSolvent Add 0.5 mL of Solvent AddSample->AddSolvent Agitate Agitate for 30-60s AddSolvent->Agitate Observe Observe for Dissolution Agitate->Observe RecordSoluble Record: Soluble Observe->RecordSoluble Fully Dissolved CheckVolume Total Volume < 3 mL? Observe->CheckVolume Not Fully Dissolved NextSolvent Test Next Solvent RecordSoluble->NextSolvent RecordInsoluble Record: Insoluble RecordInsoluble->NextSolvent RecordSparingly Record: Sparingly Soluble RecordSparingly->NextSolvent CheckVolume->AddSolvent Yes InsolubleDecision Assess Partial Dissolution CheckVolume->InsolubleDecision No NextSolvent->AddSample InsolubleDecision->RecordInsoluble No InsolubleDecision->RecordSparingly Yes

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

While definitive physical constants for (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam require experimental verification, a robust predictive framework can be established from its parent structure, (1S)-(-)-2,10-camphorsultam. The addition of the N-methylacryloyl group is expected to alter the melting point and increase lipophilicity, thereby shifting its solubility profile towards less polar organic solvents. For researchers and drug development professionals, the true value lies not in a single reported number, but in the reliable and systematic methodologies used to determine these properties. The detailed protocols provided in this guide for melting point and solubility determination serve as a self-validating framework to precisely characterize this and other novel compounds, ensuring data integrity and facilitating successful downstream applications.

References

  • Huuskonen, J. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Fowles, D. J. et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Palmer, D. S. et al. (2025). Physics-based solubility prediction for organic molecules. University of Strathclyde. Available at: [Link]

  • Avdeef, A. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Wikipedia. (n.d.). Camphorsultam. Available at: [Link]

  • Ballatore, C. et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Bräse, S. et al. (n.d.). Chiral auxiliaries in polymer-supported organic synthesis. SciSpace. Available at: [Link]

  • Davis, F. A. et al. (1993). (-)-d-2,10-camphorsultam. Organic Syntheses. Available at: [Link]

  • Ballatore, C. et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. PubMed. Available at: [Link]

  • Asano, K. et al. (2020). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. Molecules. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • ResearchGate. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Available at: [Link]

  • NIST. (n.d.). (-)-10,2-Camphorsultam. NIST WebBook. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam from camphorsultam

This Application Note provides a rigorous, field-validated protocol for the synthesis of (S)-(+)-N-Methacryloyl-2,10-camphorsultam . This compound is a critical chiral auxiliary (Oppolzer’s auxiliary) used to induce high...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of (S)-(+)-N-Methacryloyl-2,10-camphorsultam . This compound is a critical chiral auxiliary (Oppolzer’s auxiliary) used to induce high diastereoselectivity in asymmetric Diels-Alder reactions and 1,4-conjugate additions.[1]

Part 1: Strategic & Stereochemical Analysis

Stereochemical Critical Control Point

The user has requested the (S)-(+) isomer.[1] It is vital to distinguish between the two commercially available enantiomers of Oppolzer's sultam to ensure the correct absolute configuration of the final product.

  • Target Starting Material: (2S)-(+)-Bornane-10,2-sultam (also referred to as (1R,5S)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0^1,5]decane 3,3-dioxide).[1]

  • Common Confusion: The most widely available "Oppolzer's Sultam" is the (-) enantiomer (derived from (+)-camphorsulfonic acid).[1]

  • Directive: This protocol is written for the (+) enantiomer as requested. If you use the standard (-)-sultam, the product will be the (-)-enantiomer, and the resulting stereochemistry of any subsequent auxiliary-controlled reaction will be inverted .[1]

Reaction Strategy: The NaH Advantage

While acylation can be performed using weak bases (Et


N/DMAP), the nitrogen atom in the sultam ring is sterically hindered and relatively non-nucleophilic due to the adjacent sulfonyl group.
  • Why Sodium Hydride (NaH)? We utilize NaH to irreversibly deprotonate the sultam nitrogen, generating a highly nucleophilic sulfonamide anion.[1] This ensures rapid reaction with methacryloyl chloride at low temperatures, minimizing the risk of thermal polymerization of the methacryloyl moiety—a common failure mode in this synthesis.

Part 2: Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleGrade/Spec
(2S)-(+)-Camphorsultam 215.311.0Substrate>98% ee, Dry
Sodium Hydride (NaH) 24.001.1 - 1.2Base60% dispersion in oil
Methacryloyl Chloride 104.531.2ElectrophileDistilled, stabilized
THF (Tetrahydrofuran) 72.11SolventSolventAnhydrous, inhibitor-free
CuCl (Copper(I) Chloride) 99.000.05Polymerization InhibitorOptional (if scale >10g)
Ammonium Chloride 53.49N/AQuenchSaturated Aqueous

Part 3: Step-by-Step Experimental Protocol

Phase 1: Deprotonation (Anion Generation)[1]
  • Setup: Equip a flame-dried 2-neck round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvent Charge: Add anhydrous THF (10 mL per 1 g of sultam).

  • Substrate Addition: Add (2S)-(+)-Camphorsultam (1.0 equiv) to the flask. Stir until fully dissolved at Room Temperature (RT).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Base Addition: Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise over 10 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.[1] Ensure proper venting.[1]
      
  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to RT for 30 minutes. The solution typically turns slightly turbid or clear depending on concentration.

Phase 2: Acylation
  • Re-Cooling: Return the reaction mixture to 0 °C .

  • Electrophile Addition: Add Methacryloyl chloride (1.2 equiv) dropwise via syringe.[1]

    • Note: If scaling up (>10g), add a catalytic amount of CuCl (5 mol%) to the reaction mixture before adding the acid chloride to prevent polymerization of the methacryloyl group.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT slowly over 2 hours.

  • Monitoring: Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes). The sultam spot (lower R
    
    
    
    , stains with PMA/Hanessian) should disappear, replaced by the less polar N-acyl product (higher R
    
    
    , UV active).[1]
Phase 3: Workup & Isolation
  • Quench: Carefully add saturated aq. NH

    
    Cl  dropwise at 0 °C to quench excess NaH and the reaction.
    
  • Extraction: Dilute with diethyl ether or ethyl acetate. Separate layers. Extract the aqueous layer 2x with organic solvent.

  • Wash: Wash combined organics with saturated NaHCO

    
      (to remove methacrylic acid) and then Brine .
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
    • Critical: Do not overheat the water bath (>40 °C) during evaporation to avoid polymerization.

Phase 4: Purification (Crystallization)

Chromatography is often unnecessary.[1] Recrystallization is the gold standard for this auxiliary to ensure high optical purity.

  • Solvent System: Dissolve the crude solid in a minimum amount of boiling Ethanol (absolute) or a mixture of Hexanes/EtOAc .

  • Crystallization: Allow to cool slowly to RT, then place in a -20 °C freezer overnight.

  • Collection: Filter the colorless crystals and wash with cold hexanes.

  • Yield: Expected yield is 85-95% .

Part 4: Visualization of Workflow

The following diagram illustrates the reaction logic and critical decision nodes for purification.

SynthesisProtocol Start Start: (2S)-(+)-Camphorsultam Solvation Dissolve in Anhydrous THF Start->Solvation Deprotonation Add NaH (0°C) Generate Sulfonamide Anion Solvation->Deprotonation H2 Gas Evolution Acylation Add Methacryloyl Chloride (Optional: CuCl inhibitor) Deprotonation->Acylation Nucleophilic Attack Quench Quench: Sat. NH4Cl Acylation->Quench TLC: SM Consumed Extraction Extract: EtOAc/Ether Wash: NaHCO3 (remove acid) Quench->Extraction Crude Crude Solid Extraction->Crude Evaporation (<40°C) Purification Recrystallization (Ethanol or Hex/EtOAc) Crude->Purification Final Pure (S)-(+)-N-Methacryloyl Camphorsultam Purification->Final >98% Purity

Caption: Workflow for the NaH-mediated acylation of camphorsultam, highlighting the critical anion generation step and thermal safety limits.

Part 5: Analytical Characterization

Confirm the identity of your synthesized material using the following expected data (values may vary slightly based on solvent/concentration):

  • Appearance: White crystalline solid.[1][3]

  • Melting Point: ~168–172 °C (Note: Pure sultam is ~183°C; derivatives often melt lower).[1]

  • Optical Rotation:

    
     (c = 1.0, CHCl
    
    
    
    ) [Sign must match starting sultam].
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.05 (s, 1H, vinyl), 5.40 (s, 1H, vinyl), 3.90 (m, 1H, CH-N), 3.50 (d, 1H, SO
      
      
      
      CH
      
      
      ), 3.40 (d, 1H, SO
      
      
      CH
      
      
      ), 2.00 (s, 3H, vinyl-CH
      
      
      ), 0.96 (s, 3H, CH
      
      
      ), 1.20 (s, 3H, CH
      
      
      ).[1]
    • Key Diagnostic: The presence of two vinyl singlets indicates successful acylation; absence of the broad NH peak (~4.0 ppm) confirms consumption of starting material.

References

  • Oppolzer, W., et al. (1990).[1] (-)-2,10-Camphorsultam.[1][3][5][6][7] Organic Syntheses, 69, 238.[1]

  • Venturello, P., & Barbero, M. (2005).[1] Sodium Hydride in Organic Synthesis. Thieme Chemistry / Science of Synthesis.[1]

  • Smith, A. B., et al. (1998).[1] Total Synthesis of (-)-Macrolactin A. Journal of the American Chemical Society, 120(30), 7397-7398.[1] (Demonstrates use of Oppolzer auxiliary in complex synthesis).

  • Sigma-Aldrich. (n.d.).[1] (1S)-(-)-2,10-Camphorsultam Product Sheet. (Provided for physical property comparison of the enantiomer).

Sources

Application

Application Notes and Protocols: Hydrolysis and Recovery of Chiral Auxiliaries from Methacrylate Adducts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chiral Auxiliaries and the Imperative of Recovery In the landscape of modern asymmetric synthesis, chiral auxiliaries rem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Auxiliaries and the Imperative of Recovery

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the reliable and predictable installation of stereocenters.[1] These chiral molecules are temporarily appended to a substrate to direct a subsequent diastereoselective transformation, after which they are cleaved to yield the desired enantiomerically enriched product.[1][2] The economic and environmental viability of this powerful strategy hinges on the efficient removal and high-yield recovery of the often-valuable chiral auxiliary.[2][] This guide provides a detailed examination of the hydrolysis of chiral auxiliaries from methacrylate adducts, a class of substrates of growing importance in polymer chemistry and materials science, and offers robust protocols for the recovery and purification of the auxiliary.

Methacrylate adducts present unique challenges due to the potential for polymerization and the specific reactivity of the α,β-unsaturated ester moiety.[4][5] Therefore, the choice of hydrolysis conditions is critical to ensure a clean cleavage without compromising the stereochemical integrity of the product or the auxiliary.

Mechanistic Considerations in the Hydrolysis of Chiral Auxiliary Adducts

The cleavage of a chiral auxiliary from an acyl substrate, including methacrylates, is fundamentally a hydrolysis reaction. The choice between acidic, basic, or enzymatic catalysis depends on the nature of the auxiliary, the substrate's sensitivity to the reaction conditions, and the desired final product (e.g., carboxylic acid, ester, or alcohol).[6][7]

Base-Catalyzed Hydrolysis (Saponification): This is a common method for cleaving amide and ester linkages.[7] For many chiral auxiliaries, such as Evans' oxazolidinones, basic hydrolysis is effective.[6] The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. However, with sterically hindered substrates, this can be challenging and may require harsher conditions, which can lead to side reactions like epimerization.[6][8][9] Base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis as it is less likely to cause undesirable side reactions with other acid-sensitive functional groups and the equilibrium lies further towards the products.[10]

Acid-Catalyzed Hydrolysis: This method is suitable for certain auxiliaries and substrates that are stable under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[7] However, strong acidic conditions can lead to racemization of the newly formed stereocenter.[6]

Enzymatic Hydrolysis: Lipases and esterases can offer a mild and highly selective alternative for the hydrolysis of ester-linked auxiliaries.[11][12] This method is particularly advantageous for sensitive substrates, as reactions are typically carried out under neutral pH and at ambient temperatures. The success of enzymatic hydrolysis is highly dependent on the specific enzyme and substrate pairing.[13][14]

Featured Chiral Auxiliaries: Hydrolysis and Recovery Protocols

This section details the hydrolysis and recovery protocols for three widely used chiral auxiliaries, with a focus on their application to methacrylate adducts.

Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are among the most powerful and versatile chiral auxiliaries, widely used in asymmetric aldol reactions, alkylations, and conjugate additions.[1] Their removal to generate chiral carboxylic acids, alcohols, or esters is well-documented.

Hydrolysis to the Carboxylic Acid:

A common and effective method for the hydrolysis of N-acyl oxazolidinones is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[15] This reagent is particularly effective for sterically hindered substrates and minimizes epimerization.[6]

Experimental Protocol: LiOOH Hydrolysis of an N-Methacryloyl Oxazolidinone Adduct

  • Materials:

    • N-methacryloyl oxazolidinone adduct (1.0 equiv)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Sodium sulfite (Na₂SO₃)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-methacryloyl oxazolidinone adduct in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

    • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 equiv) and stir for 30 minutes.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

    • The chiral auxiliary can be recovered from the aqueous layer.

Recovery of the Evans' Auxiliary:

  • Procedure:

    • Basify the acidic aqueous layer from the extraction with 1 M NaOH until pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude auxiliary can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).

Data Summary: Hydrolysis of Evans' Oxazolidinone Adducts

Hydrolysis MethodReagentsTypical Yield (Acid)Typical Recovery (Auxiliary)Key Considerations
LiOOH LiOH, H₂O₂85-95%80-95%Mild conditions, suitable for sterically hindered substrates, minimizes epimerization.[15]
LiOH LiOH70-90%75-90%Can be less effective for hindered systems and may lead to side products.[16]
Reductive Cleavage LiBH₄, LiAlH₄N/A (yields alcohol)85-95%Cleaves to the corresponding alcohol instead of the carboxylic acid.[6]

Workflow for Hydrolysis and Recovery of Evans' Auxiliary

cluster_hydrolysis Hydrolysis cluster_workup Workup & Separation cluster_recovery Auxiliary Recovery cluster_product Product Isolation Adduct N-Methacryloyl Oxazolidinone Adduct Reagents LiOOH (LiOH/H₂O₂) THF/H₂O, 0 °C Reaction Hydrolysis Reaction Reagents->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Aqueous Aqueous Layer (contains auxiliary) Extract->Aqueous Organic Organic Layer (contains product) Extract->Organic Basify Basify with NaOH Aqueous->Basify Dry Dry & Concentrate Organic->Dry ExtractAux Extract with CH₂Cl₂ Basify->ExtractAux PurifyAux Purify (Recrystallization) ExtractAux->PurifyAux RecoveredAux Recovered Evans' Auxiliary PurifyAux->RecoveredAux PurifyProd Purify (Chromatography) Dry->PurifyProd FinalProd Enantiopure Methacrylic Acid Derivative PurifyProd->FinalProd

Caption: Workflow for the hydrolysis of an N-methacryloyl Evans' auxiliary adduct and subsequent recovery of the auxiliary.

Oppolzer's Sultam

Oppolzer's camphorsultam is another highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[17][18]

Hydrolysis to the Carboxylic Acid:

Similar to Evans' auxiliaries, hydrolysis of N-acylsultams can be achieved under basic conditions.

Experimental Protocol: Basic Hydrolysis of an N-Methacryloylsultam Adduct

  • Materials:

    • N-methacryloylsultam adduct (1.0 equiv)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Lithium hydroxide (LiOH)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-methacryloylsultam adduct in a 4:1 mixture of THF and methanol.

    • Add 1 M aqueous LiOH (2.0 equiv) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

Recovery of Oppolzer's Sultam:

  • Procedure:

    • Combine the ether washes from the initial workup.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude sultam can be purified by recrystallization (e.g., from ethanol or hexanes). Recent advancements have demonstrated the potential for continuous flow processes for the recovery and immediate reuse of Oppolzer's sultam, achieving crude recovery yields of 71-79%.[19][20]

Data Summary: Hydrolysis of Oppolzer's Sultam Adducts

Hydrolysis MethodReagentsTypical Yield (Acid)Typical Recovery (Auxiliary)Key Considerations
Basic Hydrolysis LiOH, NaOH, or KOH80-95%85-95%A widely applicable and robust method.
Continuous Flow Various67-72% (ester)71-79% (crude)Offers potential for automation and improved efficiency on a larger scale.[20]
Pseudoephedrine Amides

Pseudoephedrine serves as a practical and efficient chiral auxiliary, particularly for the asymmetric alkylation of glycine enolates to produce α-amino acids.[21][22]

Hydrolysis to the Carboxylic Acid:

Cleavage of the pseudoephedrine amide can be achieved under both acidic and basic conditions.[1] For many substrates, simple heating in water can effect hydrolysis.[21]

Experimental Protocol: Acidic Hydrolysis of a Pseudoephedrine Methacrylamide Adduct

  • Materials:

    • Pseudoephedrine methacrylamide adduct (1.0 equiv)

    • 1 M Sulfuric acid (H₂SO₄)

    • Diethyl ether

    • 1 M Sodium hydroxide (NaOH)

  • Procedure:

    • Suspend the pseudoephedrine methacrylamide adduct in 1 M H₂SO₄.

    • Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.

    • The carboxylic acid product remains in the aqueous layer.

Recovery of Pseudoephedrine:

  • Procedure:

    • Carefully basify the acidic aqueous layer with 1 M NaOH to pH > 12.

    • Extract the liberated pseudoephedrine with dichloromethane (3 x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the recovered auxiliary.

Data Summary: Hydrolysis of Pseudoephedrine Amide Adducts

Hydrolysis MethodReagentsTypical Yield (Acid)Typical Recovery (Auxiliary)Key Considerations
Acidic Hydrolysis H₂SO₄ or HCl80-95%85-95%Effective for acid-stable substrates.[1]
Basic Hydrolysis NaOH or KOH80-95%85-95%A good alternative for acid-sensitive substrates.
Aqueous Reflux H₂O75-90%80-90%Mild conditions, but may be slow for some substrates.[21]

Challenges and Troubleshooting in the Hydrolysis of Methacrylate Adducts

The presence of the methacrylate moiety can introduce specific challenges during the hydrolysis and recovery process.

  • Steric Hindrance: The quaternary carbon of the methacrylate group can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the hydrolysis reaction.[8][9][23] In such cases, harsher reaction conditions (higher temperatures, longer reaction times) may be necessary, which in turn can increase the risk of side reactions.

  • Polymerization: The α,β-unsaturated system of the methacrylate is susceptible to polymerization, especially under radical or anionic conditions.[4] Care should be taken to exclude radical initiators and to use non-nucleophilic bases where appropriate to avoid Michael addition.

  • Epimerization: Under harsh basic or acidic conditions, the stereocenter α to the carbonyl group can be prone to epimerization, leading to a loss of enantiomeric purity in the final product.[6] It is crucial to monitor the stereochemical integrity of the product throughout the process.

  • Solubility Issues: The starting adduct and the cleaved products (carboxylic acid and auxiliary) may have significantly different solubilities, which can complicate the reaction and workup.[8] The use of co-solvents can help to mitigate this issue.

Concluding Remarks

The successful application of chiral auxiliaries in asymmetric synthesis is critically dependent on their efficient cleavage and recovery. While the hydrolysis of adducts derived from common auxiliaries like Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine is well-established, the presence of a methacrylate group in the substrate requires careful consideration of the reaction conditions to avoid potential side reactions and ensure high yields of both the desired product and the recovered auxiliary. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the hydrolysis and recovery processes for their specific methacrylate adducts, thereby enhancing the overall efficiency and sustainability of their synthetic endeavors.

References

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2235–2239. [Link]

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC - NIH. [Link]

  • University of Regensburg. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Ghosh, A. K., & Fidan, M. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(18), 2745–2748*. [Link]

  • Ennis, M. D., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Compain, P., et al. (2001). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 5(5), 483-514. [Link]

  • Pediaa.Com. (2023, April 12). What is the Difference Between Acidic and Basic Hydrolysis. [Link]

  • Lavina, S., et al. (2011). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 12(8), 5236–5253. [Link]

  • Myers, A. G., & Morales, M. R. (2004). Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity. Organic Letters, 6(7), 1041-1044. [Link]

  • van der Valk, D. C., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. ACS Omega, 6(40), 26165–26176. [Link]

  • Athawale, V. D., & Manjrekar, N. (2001). Enzymatic synthesis of chiral menthacrylate monomer by pseudomonas cepacia lipase catalyzed resolution of (±)-menthol. Journal of Molecular Catalysis B: Enzymatic, 16(2-3), 111-116. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Myers, A. G., et al. (1999). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Organic Syntheses, 76, 57. [Link]

  • Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873. [Link]

  • European Patent Office. (2021, May 12). UNIT AND PROCESS FOR PURIFICATION OF CRUDE METHYL METHACRYLATE. [Link]

  • Das, B., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of the acrylic esters: A comparative study. [Link]

  • ResearchGate. (n.d.). Oppolzer's sultam. [Link]

  • Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. [Link]

  • Google Patents. (n.d.). US20140051886A1 - Process for preparing methacrylic acid.
  • ResearchGate. (2000, September). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions. [Link]

  • TIJER.org. (2013, December 5). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. [Link]

  • Myers, A. G., et al. (2012, March 27). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Semantic Scholar. (2022, June 26). Microwave-Assisted Synthesis of 5'-O-methacryloylcytidine Using the Immobilized Lipase Novozym 435. [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The structure of acrylates and methacrylates. [Link]

  • MDPI. (2019, June 18). Design and Optimization of a Process for the Production of Methyl Methacrylate via Direct Methylation. [Link]

  • European Patent Office. (n.d.). Process for purifying methyl methacrylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in N-methacryloyl-2,10-camphorsultam synthesis

Welcome to the technical support center for the synthesis of N-methacryloyl-2,10-camphorsultam. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methacryloyl-2,10-camphorsultam. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important chiral auxiliary. The synthesis, while established, can present challenges that lead to lower than expected yields. This resource provides in-depth, experience-based insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Low Yields and Other Common Problems

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My yield of N-methacryloyl-2,10-camphorsultam is consistently low. What are the most likely causes?

Low yields in this acylation reaction can stem from several factors, often related to reagent quality, reaction conditions, and workup procedures. Here’s a breakdown of the most common culprits and how to address them:

1. Reagent Quality and Handling:

  • Methacryloyl Chloride Purity and Degradation: Methacryloyl chloride is highly reactive and susceptible to hydrolysis and polymerization.[1] Exposure to atmospheric moisture will convert it to methacrylic acid, which will not participate in the desired N-acylation.

    • Solution: Always use freshly opened or recently purchased methacryloyl chloride. If the purity is suspect, it can be distilled under reduced pressure before use. Store it under an inert atmosphere (nitrogen or argon) at low temperatures (below 0°C) to minimize degradation.[1]

  • Camphorsultam Purity: The purity of the starting camphorsultam is also crucial. Impurities can interfere with the reaction.

    • Solution: Ensure your camphorsultam is of high purity. If necessary, it can be recrystallized from ethanol to remove impurities.[2]

  • Solvent Anhydrousness: The presence of water in your reaction solvent (typically dichloromethane or THF) will readily hydrolyze methacryloyl chloride.

    • Solution: Use anhydrous solvents. It is best practice to distill solvents over a suitable drying agent (e.g., calcium hydride for dichloromethane) or use a solvent purification system.

2. Reaction Conditions:

  • Inadequate Base: A tertiary amine base, such as triethylamine (Et₃N), is used to neutralize the HCl generated during the reaction. Insufficient base will result in the protonation of the camphorsultam nitrogen, rendering it non-nucleophilic.

    • Solution: Use at least a slight excess of triethylamine (typically 1.1 to 1.5 equivalents). Ensure the triethylamine is also anhydrous.

  • Suboptimal Temperature Control: The reaction is typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[3] Running the reaction at too high a temperature can promote side reactions, including polymerization of the methacryloyl group.

    • Solution: Maintain the temperature at 0°C during the dropwise addition of methacryloyl chloride. A gradual warm-up to room temperature is generally recommended for the remainder of the reaction time.

  • Presence of Oxygen: Oxygen can initiate radical polymerization of the methacryloyl moiety, leading to the formation of oligomeric or polymeric byproducts and reducing the yield of the desired monomer.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

3. Workup and Purification:

  • Incomplete Extraction: The desired product needs to be efficiently extracted from the aqueous phase during workup.

    • Solution: After quenching the reaction with water, ensure thorough extraction with a suitable organic solvent like dichloromethane. Multiple extractions (e.g., 3 times) will maximize the recovery of the product.

  • Product Loss During Chromatography: While silica gel chromatography is a common purification method, the product can sometimes be difficult to separate from closely-eluting impurities.

    • Solution: Use a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) and monitor the fractions closely by thin-layer chromatography (TLC).

Question 2: I am observing the formation of a significant amount of a white precipitate during the reaction. What is this and is it a problem?

The white precipitate is most likely triethylammonium chloride (Et₃N·HCl), the salt formed from the reaction of triethylamine with the HCl byproduct. This is an expected observation and indicates that the reaction is proceeding. However, if the precipitate appears immediately upon addition of triethylamine, before the methacryloyl chloride is added, it could be an indication of wet triethylamine reacting with impurities.

Question 3: My final product seems to be an oil or a sticky solid, not the expected crystalline material. What could be the issue?

A non-crystalline product often suggests the presence of impurities. These could include:

  • Residual Solvent: Incomplete removal of the solvent during evaporation.

  • Polymeric Byproducts: As mentioned, polymerization of the methacryloyl group can lead to oligomeric or polymeric impurities that are difficult to crystallize.

  • Unreacted Starting Materials: Incomplete reaction will leave behind unreacted camphorsultam or byproducts from methacryloyl chloride degradation.

Solution:

  • Thorough Drying: Ensure all solvent is removed under high vacuum.

  • Recrystallization: Attempt to recrystallize the product from a suitable solvent system. Ethanol is a good starting point for camphorsultam derivatives.[2]

  • Re-purification: If recrystallization fails, re-purifying the material by column chromatography may be necessary.

Question 4: How can I improve the efficiency of the acylation reaction?

For challenging acylations, particularly with sterically hindered substrates or less reactive acylating agents, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate and yield.[4][5]

Mechanism of DMAP Catalysis:

DMAP is a hypernucleophilic acylation catalyst.[6] It reacts with the acylating agent (methacryloyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the nucleophile (camphorsultam).

Frequently Asked Questions (FAQs)

What is the typical yield for the synthesis of N-methacryloyl-2,10-camphorsultam?

With optimized conditions and high-quality reagents, yields for this synthesis are generally reported to be in the range of 80-95%.[7]

What are the key analytical techniques to confirm the successful synthesis and purity of the product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the camphorsultam backbone and the vinyl protons of the methacryloyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl stretch of the amide and the sulfonyl group.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The reported melting point for (1S)-(-)-2,10-camphorsultam is 181-183 °C.

What is the role of the camphorsultam chiral auxiliary?

Camphorsultam is a widely used chiral auxiliary in asymmetric synthesis.[8] Once attached to a molecule, its rigid and well-defined stereochemical structure can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure products.[8]

Can methacrylic anhydride be used instead of methacryloyl chloride?

Yes, methacrylic anhydride is a viable alternative to methacryloyl chloride for the methacrylation of amines.[9]

Comparison of Methacryloyl Chloride and Methacrylic Anhydride:

FeatureMethacryloyl ChlorideMethacrylic Anhydride
Reactivity Highly reactiveLess reactive
Byproduct HCl (corrosive)Methacrylic acid (less corrosive)
Handling Fumes, moisture-sensitiveLess volatile, less moisture-sensitive
Purification Byproduct salt is often insolubleByproduct acid needs to be removed

While methacryloyl chloride is more reactive, methacrylic anhydride can be easier to handle and its byproduct is less harsh.[9] The choice between the two depends on the specific requirements of the reaction and the available laboratory facilities.

Experimental Protocols

Protocol 1: Synthesis of N-methacryloyl-(-)-camphorsultam

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent batches.

Materials:

  • (-)-Camphorsultam

  • Methacryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of (-)-camphorsultam (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-methacryloyl-(-)-camphorsultam.[3]

Visualizations

Reaction Scheme

Reaction_Scheme Camphorsultam (-)-Camphorsultam Product N-methacryloyl-2,10-camphorsultam Camphorsultam->Product MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->Product Triethylamine Triethylamine (Et3N) Byproduct Et3N·HCl Triethylamine->Byproduct

Caption: General reaction scheme for the synthesis of N-methacryloyl-2,10-camphorsultam.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Reagent_Quality Check Reagent Quality (Methacryloyl Chloride, Camphorsultam, Solvent) Start->Reagent_Quality Reaction_Conditions Verify Reaction Conditions (Temperature, Atmosphere, Base) Start->Reaction_Conditions Workup_Procedure Review Workup & Purification (Extraction, Chromatography) Start->Workup_Procedure Degraded_Reagents Degraded/Wet Reagents? Reagent_Quality->Degraded_Reagents Incorrect_Stoichiometry Incorrect Stoichiometry? Reaction_Conditions->Incorrect_Stoichiometry Suboptimal_Temp Suboptimal Temperature? Reaction_Conditions->Suboptimal_Temp Incomplete_Extraction Incomplete Extraction? Workup_Procedure->Incomplete_Extraction Degraded_Reagents->Reaction_Conditions No Use_Fresh_Reagents Use Fresh/Pure Reagents & Anhydrous Solvent Degraded_Reagents->Use_Fresh_Reagents Yes Incorrect_Stoichiometry->Suboptimal_Temp No Adjust_Equivalents Adjust Reagent Equivalents Incorrect_Stoichiometry->Adjust_Equivalents Yes Suboptimal_Temp->Workup_Procedure No Optimize_Temperature Optimize Temperature Profile Suboptimal_Temp->Optimize_Temperature Yes Improve_Extraction Improve Extraction Protocol Incomplete_Extraction->Improve_Extraction Yes Optimize_Chromatography Optimize Chromatography Incomplete_Extraction->Optimize_Chromatography No

Caption: A workflow for troubleshooting low yields in N-methacryloyl-2,10-camphorsultam synthesis.

References

  • VanDeMark Chemical. METHACRYLOYL CHLORIDE - VanDeMark Chemical. [Online] Available from: [Link]

  • Scribd. Efficient Camphorsultam Removal Method | PDF | Hydrolysis | Hydroxide. [Online] Available from: [Link]

  • Organic Syntheses. (−)-d-2,10-camphorsultam. [Online] Available from: [Link]

  • Curran, D. P., et al. (1990). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 112(18), 6738-6740.
  • Eastern Illinois University. DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. [Online] Available from: [Link]

  • Asad, M. A., et al. (2011). An atom-economical purification protocol for the synthesis of tricyclic sultams.
  • Wikipedia. Camphorsultam. [Online] Available from: [Link]

  • Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Online] Available from: [Link]

  • PubChem. Methacryloyl chloride. [Online] Available from: [Link]

  • ResearchGate. What is the best method to neutralize acryloyl chloride residues after reaction of an amide... [Online] Available from: [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Online] Available from: [Link]

Sources

Optimization

Solving solubility issues of camphorsultam derivatives in cold solvents

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Solubility of Oppolzer’s Sultam & N-Acyl Derivatives in Cold Solvents[1] Introduction: The "Cold Crash" Paradox Welcome to the Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Solubility of Oppolzer’s Sultam & N-Acyl Derivatives in Cold Solvents[1]

Introduction: The "Cold Crash" Paradox

Welcome to the Chiral Auxiliary Support Hub. If you are here, you are likely facing the classic "Oppolzer Paradox": The rigid bicyclic framework of camphorsultam (bornanesultam) that provides exceptional stereofacial differentiation is the same feature that causes it to crash out of solution at the cryogenic temperatures (-78°C) required for that selectivity.

This guide moves beyond basic protocols to address the physical organic chemistry dictating solubility.[2] We will troubleshoot the three critical phases: Enolate Generation (Reaction) , Purification (Recrystallization) , and Auxiliary Recovery .[1]

Module 1: Reaction Troubleshooting (Cryogenic Solubility)

The Scenario: You are attempting an asymmetric alkylation or aldol reaction. You cool your N-acyl sultam solution in THF to -78°C, and it turns into a heterogeneous slurry or a solid block.[1]

Diagnostic Flowchart: Reaction Rescue

ReactionTroubleshooting Start ISSUE: Precipitation at -78°C CheckConc 1. Check Concentration (Is [M] > 0.1 M?) Start->CheckConc Dilute Dilute to 0.05 - 0.08 M CheckConc->Dilute Yes CheckSolvent 2. Check Solvent System (Pure THF?) CheckConc->CheckSolvent No Dilute->CheckSolvent AddCoSolvent Add DCM (10-20% v/v) *Before cooling* CheckSolvent->AddCoSolvent Yes CheckAdditives 3. Aggregation Issue? (Lithium Enolate?) CheckSolvent->CheckAdditives Already Mixed AddCoSolvent->CheckAdditives AddHMPA Add DMPU or HMPA (Breaks aggregates) CheckAdditives->AddHMPA Yes Success Homogeneous Solution Proceed with Electrophile CheckAdditives->Success No AddHMPA->Success

Figure 1: Decision matrix for maintaining homogeneity in cryogenic asymmetric synthesis.

Q&A: Solving the "Frozen Flask"

Q: Why does my N-propionyl sultam precipitate in THF at -78°C but not at 0°C? A: This is a thermodynamic issue of lattice energy vs. solvation energy. At -78°C, the solvation shell of THF is often insufficient to overcome the crystal lattice energy of the rigid sultam framework. Furthermore, lithium enolates of sultams tend to form higher-order aggregates (tetramers) which are less soluble than monomers [1].[1]

  • The Fix: If using THF, do not exceed 0.1 M concentration . If higher throughput is needed, switch to a THF/DCM (4:1) mixture.[1] Dichloromethane (DCM) has better solvating power for the lipophilic sultam backbone at low temperatures, though it coordinates lithium less effectively than THF.[1]

Q: I'm using NaHMDS, and it's still cloudy. Should I switch bases? A: Sodium enolates generally aggregate less than lithium enolates in THF (often existing as monomers or dimers) [1].[1] If a sodium enolate precipitates, it is likely a saturation issue.[1]

  • The Fix: Add a polar aprotic co-solvent like DMPU (1–2 equivalents).[1] This disrupts the aggregation by coordinating the metal cation, effectively "freezing" the enolate in a more soluble, monomeric state.[1]

Module 2: Purification (Recrystallization)

The Scenario: You have your crude product (diastereomeric mixture). You need to recrystallize it to upgrade the diastereomeric ratio (dr), but it either "oils out" or refuses to dissolve in the hot solvent.

Solvent Selection Data
Solvent SystemPolarityApplicationSolubility Behavior
Ethanol (Abs.) HighPure AuxillaryExcellent hot solubility; sharp crystallization on cooling.[1]
EtOH / Water High/VarN-Acyl DerivativesThe "Gold Standard."[1] Water acts as the anti-solvent.
Hexanes / EtOAc Low/MedLipophilic ProductsGood for "greasy" alkylated chains.[1]
Cyclohexane LowNon-polar DerivativesUse when EtOH causes oiling.[1] Slow evaporation required.[1]
Protocol: The "Cloud Point" Recrystallization

This method prevents "oiling out" (liquid-liquid phase separation) which kills purification.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the Good Solvent (e.g., hot Ethanol) dropwise with swirling until just dissolved.[1]

  • The Cloud Point: While keeping the solution near boiling, add the Bad Solvent (e.g., Water or Hexane) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • The Clarification: Add one final drop of the Good Solvent to make it clear again.

  • The Slow Down: Remove from heat. Cover with foil. Let it cool to room temperature undisturbed for 2 hours, then move to 4°C.

    • Why? Rapid cooling traps impurities (kinetic entrapment).[1] Slow cooling builds the pure crystal lattice (thermodynamic control).[1]

Q: My product is an oil at room temperature. How do I crystallize it? A: N-acyl sultams with long alkyl chains (e.g., from fatty acid synthesis) often have low melting points.[1]

  • The Fix: Dissolve in a minimum amount of Pentane or Hexane at room temperature. Place the flask in a dry ice/acetone bath (-78°C). Scratch the side of the flask with a glass rod to induce nucleation. Once seeds form, transfer to a -20°C freezer.

Module 3: Auxiliary Recovery

The Scenario: You have cleaved your product and need to recover the expensive camphorsultam auxiliary for reuse.

Q: I hydrolyzed the sultam, but I can't get it to precipitate. A: After hydrolysis (usually LiOH/H2O2), the sultam exists as a sulfonamide anion in the aqueous basic layer.[1]

  • The Protocol:

    • Extract the desired product from the basic aqueous layer (organic wash).[1]

    • Acidify the aqueous layer to pH 1–2 using HCl.[1] This protonates the sulfonamide (making it neutral and lipophilic).[1]

    • Extract the sultam exhaustively with DCM (3x).[1]

    • Recrystallize the residue from Absolute Ethanol .[1][3]

    • Note: According to Organic Syntheses, efficient recovery often yields >90% of the auxiliary as white needles [2].[1]

Visualizing the Purification Logic

Recrystallization Crude Crude Mixture (Low dr) SolventChoice Select Solvent (Based on Polarity) Crude->SolventChoice Dissolve Dissolve Hot (Min. Volume) SolventChoice->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear FilterHot Hot Filtration (Remove insolubles) CheckClear->FilterHot No (Solids present) CoolSlow Cool Slowly (RT -> 4°C) CheckClear->CoolSlow Yes FilterHot->CoolSlow Harvest Filter Crystals (High dr) CoolSlow->Harvest

Figure 2: Workflow for maximizing diastereomeric purity via recrystallization.

References

  • Rutherford, J. L., & Collum, D. B. (1999).[1] Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 121(50), 11925–11926.[1] Link[1]

  • Towson, J. C., Weismiller, M. C., Lal, G. S., Sheppard, A. C., & Davis, F. A. (1990).[1] (–)-2,10-Camphorsultam.[1][3] Organic Syntheses, 69, 158.[1] Link[1]

  • Oppolzer, W., Moretti, R., & Thomi, S. (1989).[1] Asymmetric alkylation of N-acylsultams: A general route to enantiomerically pure, crystalline α-substituted carboxylic acids.[1] Tetrahedron Letters, 30(41), 5603-5606.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Absolute Configuration of Sultam-Derived Cycloadducts

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for forging stereochemically defined molecules. Among these, Oppolzer's...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for forging stereochemically defined molecules. Among these, Oppolzer's camphorsultam stands out for its high diastereoselectivity in a variety of transformations, particularly in cycloaddition reactions.[1] The rigid bicyclic structure of the sultam provides a well-defined chiral environment, effectively shielding one face of the dienophile and directing the approach of the reacting partner. This results in the formation of cycloadducts with a high degree of stereocontrol. However, the successful application of this powerful auxiliary is contingent upon the unambiguous determination of the absolute configuration of the resulting cycloadducts. This guide provides a comparative analysis of the primary methods employed for this critical task: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chemical Correlation, offering field-proven insights to aid in the selection of the most appropriate technique.

The Gold Standard: Single-Crystal X-ray Crystallography

Unquestionably, single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.

Principle of the Method

For chiral molecules, X-ray crystallography can distinguish between enantiomers through the phenomenon of anomalous dispersion.[3] When the X-ray wavelength is near the absorption edge of a heavy atom in the crystal, the scattering factor of that atom becomes a complex number, leading to differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). This allows for the determination of the absolute structure. Fortunately, the sulfur atom in the sultam auxiliary is often sufficient to elicit this effect, making it a powerful tool for the direct determination of the absolute configuration of sultam-derived cycloadducts.

Experimental Workflow

xray_workflow cluster_sample Sample Preparation cluster_analysis Data Collection & Analysis cluster_result Result start Sultam-Derived Cycloadduct crystal High-Quality Single Crystal start->crystal Crystallization diffraction X-ray Diffraction Data Collection crystal->diffraction structure Structure Solution & Refinement diffraction->structure config Unambiguous Absolute Configuration structure->config noe_workflow cluster_sample Sample Preparation cluster_analysis NMR Experiment cluster_result Result start Purified Cycloadduct sample Degassed NMR Sample start->sample proton Acquire ¹H Spectrum sample->proton noe 1D or 2D NOE Experiment proton->noe Select target protons config Relative Stereochemistry noe->config Analyze NOE correlations mosher_workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result start Sultam Cycloadduct cleavage Cleave Auxiliary (e.g., LiOOH) start->cleavage alcohol Chiral Alcohol cleavage->alcohol r_mtpa React with (R)-MTPA-Cl alcohol->r_mtpa s_mtpa React with (S)-MTPA-Cl alcohol->s_mtpa r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr Acquire ¹H NMR Spectra r_ester->nmr s_ester->nmr delta Calculate Δδ = δS - δR nmr->delta config Absolute Configuration delta->config Apply Mosher's Model

Sources

Comparative

Guide to Verifying Optical Rotation of Synthesized N-Methacryloyl Sultam

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists Topic: Quality Control and Verification of Chiral Auxiliaries Executive Summary In asymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists Topic: Quality Control and Verification of Chiral Auxiliaries

Executive Summary

In asymmetric synthesis, the enantiomeric purity of the chiral auxiliary is the single most critical determinant of downstream stereoselectivity. For N-methacryloyl-(2R)-bornane-10,2-sultam (a derivative of Oppolzer’s sultam), optical rotation (


) serves as a rapid, non-destructive proxy for purity. However, reliance on literature values alone can be misleading due to solvent effects, temperature sensitivity, and the presence of achiral impurities that may dilute the rotation without affecting the enantiomeric excess (ee) of the auxiliary backbone itself.

This guide provides a rigorous, self-validating protocol to verify the optical rotation of synthesized N-methacryloyl sultam, comparing it against commercial standards and establishing critical control points to ensure high diastereoselectivity in subsequent Diels-Alder or alkylation reactions.

Part 1: The Standard – Establishing the Baseline

Before analyzing your synthesized batch, you must establish a reliable baseline. The optical rotation of N-methacryloyl sultam is significantly higher in magnitude than its parent sultam.

Comparative Data Profile
ParameterParent: (2R)-Bornane-10,2-sultam Target: N-Methacryloyl-(2R)-sultam Critical Insight
Structure Free N-HN-C(=O)-C(Me)=CH2Acylation significantly alters dipole/rotation.[1]
Physical State Crystalline SolidCrystalline SolidDistinct crystal habits facilitate purification.
Melting Point 181–185 °C195–198 °C (Lit. varies)If MP < 190°C, significant parent sultam remains.[2]
Specific Rotation

to

(EtOH)

to

(CHCl3)
Primary Indicator: Low magnitude rotation (< -95°) suggests incomplete acylation.
Solubility Soluble in EtOH, CHCl3Soluble in CHCl3, CH2Cl2CHCl3 is the preferred solvent for polarimetry.

Authoritative Note: The specific rotation is highly solvent-dependent. Oppolzer’s original protocols (e.g., Tetrahedron 1987) and commercial CoAs (Sigma-Aldrich/Merck) typically report values in Chloroform (CHCl3) . Measuring in Ethanol may yield different values due to hydrogen bonding interactions with the sulfonyl group.

Part 2: Synthesis & Critical Control Points

Low optical rotation values in synthesized batches are rarely due to racemization of the camphor backbone (which is structurally rigid). Instead, they are caused by chemical impurities that dilute the sample.

The Synthesis Workflow (DOT Diagram)

The following diagram outlines the synthesis logic and where optical purity is typically compromised.

SynthesisWorkflow Start Start: (2R)-Bornane-10,2-sultam Reaction Acylation (NaH, Methacryloyl Chloride, THF) Start->Reaction Quench Quench & Workup (Removal of salts) Reaction->Quench Crude Crude Product (Often contains unreacted sultam) Quench->Crude Decision Check TLC/NMR Crude->Decision Purification Recrystallization (EtOH or Et2O/Hexane) Decision->Purification If crystalline Polymer Risk: Polymerization (Avoid high heat/light) Decision->Polymer If oily/insoluble Final Pure N-Methacryloyl Sultam Target [a]D ~ -103 (CHCl3) Purification->Final Final->Start Recycle Auxiliary (Post-Reaction)

Figure 1: Synthesis and purification workflow for N-methacryloyl sultam, highlighting the critical recrystallization step.

Part 3: Analytical Protocol (The "How-To")

To objectively verify your product, follow this self-validating protocol. This method triangulates purity using Melting Point, Polarimetry, and HPLC.

Step 1: Sample Preparation & Environmental Control
  • Drying: The sample must be dried in vacuo (P2O5 or high vacuum) for >4 hours. Residual solvent (water/ethanol) adds "dead weight," artificially lowering the specific rotation.

  • Weighing: Use an analytical balance (

    
     mg). Prepare a concentration of exactly 
    
    
    
    (1.0 g/100 mL) or
    
    
    .
  • Solvent: Use HPLC-grade Chloroform (stabilized with amylene) . Avoid ethanol unless comparing strictly to an ethanol-based reference.

Step 2: Polarimetry Measurement[3]
  • Zeroing: Zero the polarimeter with the pure solvent blank.

  • Temperature: Set the cell temperature to 20°C . A deviation of

    
    C can alter the reading by 1–2°.
    
  • Averaging: Take 5 readings and calculate the mean.

  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.[3]
Step 3: Troubleshooting Low Rotation (Diagnostic Logic)

If your value is -90° when the target is -105° , use this logic flow to identify the impurity.

Troubleshooting Result Result: Low Rotation (e.g., -90 instead of -105) HNMR Run 1H-NMR Result->HNMR Check1 Check 0.8-3.0 ppm Region HNMR->Check1 Check2 Check 5.5-6.5 ppm Region HNMR->Check2 Impurity1 Impurity: Unreacted Sultam (Peaks at 0.96, 1.15 ppm distinct) Check1->Impurity1 Sharp extra peaks Impurity3 Impurity: Solvent/Water (Check integral values) Check1->Impurity3 Solvent peaks Impurity2 Impurity: Polymerization (Broadening of vinyl peaks) Check2->Impurity2 Broad/Missing Vinyl Action1 Action: Recrystallize (EtOH) Impurity1->Action1 Action2 Action: Silica Filtration (Remove polymer) Impurity2->Action2 Action3 Action: High Vac Dry (>6 hours) Impurity3->Action3

Figure 2: Diagnostic logic for identifying impurities causing low specific rotation.

Part 4: Data Comparison & Validation

When publishing or validating, compare your data against these benchmarks.

Validation Table
Source

(c=1, CHCl3)
Melting PointStatus
Literature (Oppolzer)

to

196–198 °CGold Standard
Commercial (Sigma/Merck)

to

195–198 °CVerified Reference
Typical Crude Synthesis

to

175–185 °CNeeds Purification
Recrystallized (1x)

to

193–195 °CAcceptable for Synthesis
Contaminated (Parent Sultam)

< 190 °CREJECT
Expert Insight: The "Dilution" Effect

Because the parent sultam has a rotation of only


, a 10% contamination of unreacted starting material will drop the rotation of the methacryloyl derivative significantly:


A value of -98° often indicates ~90% chemical purity, assuming no other chiral impurities.

References

  • Oppolzer, W., et al. (1987). "Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Tetrahedron, 43(9), 1969-2004. Primary source for the synthesis and physical properties of sultam derivatives.

  • Vandewalle, M., et al. (1986). "Asymmetric Diels-Alder Reactions with N-Acylsultams." Journal of the American Chemical Society, 108, 2094.
  • Sigma-Aldrich (Merck). "Product Specification: (2R)-Bornane-10,2-sultam Derivatives." Commercial benchmark for purity specifications.

  • Weismiller, M. C., et al. (1990). "Camphorsultam."[1][2][4][5] Organic Syntheses, 69, 154.[6] Detailed protocol for the synthesis of the parent sultam and general acylation procedures.

Sources

Validation

A Researcher's Guide to Stereoselectivity in Chiral Methacrylate Polymerizations: A Comparative Analysis

For researchers, scientists, and professionals in drug development and advanced materials, the precise control of polymer architecture is paramount. The stereochemistry of a polymer backbone, its tacticity, dictates a ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and advanced materials, the precise control of polymer architecture is paramount. The stereochemistry of a polymer backbone, its tacticity, dictates a cascade of macroscopic properties, from mechanical strength and thermal stability to biocompatibility and chiral recognition capabilities. This guide provides an in-depth comparison of the primary methodologies for achieving stereoselectivity in the polymerization of chiral methacrylates, offering both foundational principles and the latest experimental insights.

Fundamentals of Stereochemistry in Polymethacrylates

The polymerization of methacrylate monomers creates stereocenters along the polymer backbone. The relative configuration of these centers determines the polymer's tacticity:

  • Isotactic: All stereocenters have the same configuration (e.g., R,R,R...). This regular structure often leads to crystalline materials with higher melting points.

  • Syndiotactic: The stereocenters have regularly alternating configurations (e.g., R,S,R,S...). This also imparts regularity and can result in crystalline or high-performance amorphous materials.

  • Atactic: The stereocenters have a random arrangement, leading to amorphous polymers with generally lower mechanical strength.

The ability to selectively synthesize one form over the others is the cornerstone of stereocontrolled polymerization. This guide will explore and compare the three major classes of polymerization techniques employed to this end: anionic, radical, and coordination polymerization.

Anionic Polymerization: Precision through Ionic Control

Anionic polymerization is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often in a living manner. This high degree of control extends to stereoselectivity, making it a powerful tool for synthesizing highly tactic polymethacrylates.

Mechanism of Stereocontrol

In anionic polymerization, the propagating species is a carbanion, typically an enolate in the case of methacrylates. The stereochemical outcome of monomer addition is governed by the coordination environment of this active center.[1] Factors such as the nature of the counter-ion, the polarity of the solvent, and the presence of additives all play a crucial role.

For instance, non-polar solvents tend to favor the formation of more organized, aggregated species, which can lead to isotactic polymer chains.[2] Conversely, polar solvents can solvate the counter-ion, creating a "freer" anion that often results in syndiotactic placement due to steric repulsion between the incoming monomer and the polymer chain end.

Key Experimental Approaches and Comparative Performance
Initiator/AdditiveSolventTemperature (°C)Resulting Tacticity (mm/mr/rr)Key Feature
t-BuMgBrToluene0>95% isotactic (mm)Highly isospecific living polymerization.[3]
Diphenylhexyl lithium (DPHLi)THF-78Predominantly syndiotactic (rr ≈ 80%)Classic system for syndiotactic PMMA.[4]
Lithium enolates + Li trimethylsilanolateToluene-High isotacticityAdditive enhances isospecificity.[3]
Potassium base + 18-crown-6Toluene0Predominantly syndiotactic (rr ≈ 58%)Ligand influences stereocontrol in proton transfer anionic polymerization.[3][4]
Chiral bis(oxazoline) ligandsToluene0Slightly isotactic-rich (mm ≈ 32%)Chiral ligand induces moderate stereoselectivity.[4]

Causality Behind Experimental Choices: The choice of a bulky initiator like t-butylmagnesium bromide in a non-polar solvent like toluene creates a sterically hindered and tightly coordinated active center, forcing the incoming monomer to approach from a specific face, leading to high isotacticity.[3] In contrast, the use of a lithium-based initiator in a polar solvent like tetrahydrofuran (THF) results in a more loosely associated ion pair, where steric repulsion between the ester groups of the chain end and the incoming monomer dominates, favoring syndiotactic placement.[4]

Experimental Protocol: Isotactic-Specific Living Anionic Polymerization of Methyl Methacrylate (MMA)

This protocol is based on the use of t-BuMgBr as an initiator in toluene.

Materials:

  • Toluene, anhydrous

  • Methyl methacrylate (MMA), freshly distilled

  • tert-Butylmagnesium bromide (t-BuMgBr) in a suitable solvent (e.g., THF)

  • Dry argon or nitrogen

  • Methanol, acidic (for termination)

Procedure:

  • Reactor Setup: A baked glass reactor equipped with a magnetic stirrer and a three-way stopcock is assembled and purged with dry argon.

  • Solvent and Monomer Addition: Anhydrous toluene is added to the reactor via a syringe. The reactor is then cooled to the desired polymerization temperature (e.g., 0 °C). Freshly distilled MMA is then added.

  • Initiation: The t-BuMgBr solution is added dropwise to the stirred monomer solution. The polymerization is allowed to proceed for the desired time.

  • Termination: The polymerization is quenched by the addition of acidic methanol.

  • Polymer Isolation: The polymer is precipitated in a large excess of a non-solvent (e.g., hexane), filtered, and dried under vacuum.

  • Characterization: The tacticity of the resulting poly(methyl methacrylate) (PMMA) is determined by high-resolution NMR spectroscopy.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis reactor Reactor Setup (Dry, Inert Atmosphere) initiation Initiation (Add t-BuMgBr at 0°C) reactor->initiation reagents Reagent Preparation (Anhydrous Solvent, Distilled Monomer) reagents->initiation propagation Propagation (Living Chain Growth) initiation->propagation termination Termination (Add Acidic Methanol) propagation->termination isolation Polymer Isolation (Precipitation & Drying) termination->isolation nmr Characterization (NMR for Tacticity) isolation->nmr

Radical Polymerization: Emerging Stereocontrol Strategies

Conventional free-radical polymerization typically yields atactic polymers due to the planar geometry of the propagating radical, which allows for monomer addition from either face with nearly equal probability.[5] However, recent advancements have demonstrated that stereocontrol can be imposed through strategic use of additives and solvents.

Mechanisms of Stereocontrol
  • Lewis Acids: Lewis acids can coordinate to the carbonyl group of the methacrylate monomer and the propagating chain end. This coordination can increase the steric bulk and restrict the conformation of the chain end, thereby influencing the stereochemistry of monomer addition.[6] Scandium triflate [Sc(OTf)₃] is a notable example that has been shown to increase the isotacticity and heterotacticity of PMMA.[6]

  • Fluoroalcohols: Solvents like hexafluoroisopropanol (HFIP) can form hydrogen bonds with the monomer and the growing polymer chain.[7] This interaction can influence the transition state of the propagation step, favoring a particular stereochemical outcome.[8][9] For MMA, fluoroalcohols have been shown to enhance syndiotacticity.[7]

  • Chiral Additives: The use of chiral additives, such as chiral thiols or cobalt(II) complexes, can induce the formation of a one-handed helical conformation in the polymerization of bulky methacrylates.[8]

Comparative Performance of Stereocontrolled Radical Polymerization
MethodAdditive/SolventTemperature (°C)Resulting TacticityKey Feature
Lewis Acid CatalysisSc(OTf)₃ in Toluene-Increased isotacticity and heterotacticityLewis acid coordinates to monomer and chain end.[6]
Fluoroalcohol-mediated(CF₃)₃COH-98High syndiotacticity (rr = 93%)Hydrogen bonding interaction promotes syndiospecificity.[7]
Bulky MonomerTriphenylmethyl methacrylate-Highly isotacticSteric hindrance of the bulky side group directs monomer addition.[8]
Living Radical PolymerizationCombination with Lewis acids/polar solvents-Simultaneous control of molecular weight and tacticityA powerful approach for creating well-defined, stereoregular polymers.[10]

Causality Behind Experimental Choices: The addition of a Lewis acid like Sc(OTf)₃ in a non-polar solvent ensures that the Lewis acid preferentially coordinates with the carbonyl groups of the monomer and the polymer chain end, creating a more rigid and sterically demanding environment at the propagating center.[6] This rigidity favors an isotactic or heterotactic placement of the incoming monomer. In contrast, highly polar and hydrogen-bond-donating fluoroalcohols solvate the propagating chain end, and the steric repulsion between the solvated chain end and the incoming monomer leads to a preference for syndiotactic addition.[8]

Radical_Stereocontrol cluster_control Stereocontrol Strategies propagating_radical Propagating Radical (sp2 hybridized, planar) lewis_acid Lewis Acid (e.g., Sc(OTf)3) Coordinates to C=O propagating_radical->lewis_acid Isotactic/Heterotactic bias fluoroalcohol Fluoroalcohol (e.g., HFIP) Hydrogen bonds to C=O propagating_radical->fluoroalcohol Syndiotactic bias bulky_monomer Bulky Monomer (e.g., TrMA) Steric hindrance propagating_radical->bulky_monomer Isotactic bias

Coordination Polymerization: The Role of Catalyst Design

Coordination polymerization, particularly using metallocene and other single-site catalysts, offers a highly effective route to stereoregular polymethacrylates. The key to this control lies in the precisely defined coordination sphere of the metal center.

Mechanism of Stereocontrol

In this mechanism, the monomer coordinates to the metal center before being inserted into the metal-polymer bond. The stereochemical outcome is dictated by the ligand framework of the catalyst. Chiral ligands on the metal center create a chiral environment that forces the monomer to adopt a specific orientation upon coordination and insertion.[11][12] The symmetry of the catalyst (e.g., C₂-symmetric vs. Cₛ-symmetric) can be used to produce either isotactic or syndiotactic polymers, respectively.[11]

Key Catalytic Systems and Their Performance
Catalyst SystemLigand SymmetryResulting TacticityKey Feature
rac-C₂H₄(Ind)₂Zr-based systemsC₂-symmetricIsospecificThe chiral catalyst site controls the enantioface of the growing chain.[11]
Me₂C(Cp)(Flu)Zr-based systemsCₛ-symmetricSyndiospecificThe catalyst geometry favors alternating monomer insertion.[11]
Organolanthanide complexes (e.g., [(C₅Me₅)₂SmH]₂)AchiralHighly syndiospecificA highly efficient system for living, syndiotactic polymerization of MMA.[13]
Chiral ansa-bridged lanthanocenesChiralIsotactic or syndiotacticThe ligand assembly determines the stereochemical outcome.[14]

Causality Behind Experimental Choices: The design of the catalyst's ligand framework is the primary determinant of stereoselectivity. For example, a C₂-symmetric zirconocene catalyst creates a chiral pocket around the active site. The growing polymer chain is forced into a specific chiral orientation, which in turn dictates the selection of one enantioface of the incoming monomer, leading to an isotactic polymer.[11][12] In contrast, the plane of symmetry in a Cₛ-symmetric catalyst leads to an alternating selection of enantiofaces, resulting in a syndiotactic chain.

Coordination_Polymerization_Mechanism catalyst Chiral Metallocene Catalyst complex Catalyst-Monomer Complex catalyst->complex monomer Methacrylate Monomer monomer->complex insertion Monomer Insertion (Stereoselective) complex->insertion growing_chain Growing Polymer Chain insertion->growing_chain growing_chain->catalyst Regeneration of active site

Conclusion and Future Outlook

The stereoselective polymerization of chiral methacrylates is a mature yet continually evolving field. Anionic polymerization offers a high degree of precision, particularly for the synthesis of highly isotactic and syndiotactic polymers. While traditionally less controlled, radical polymerization has seen significant advancements through the use of additives and specialized solvents, opening up new possibilities for stereocontrol with a broader range of functional monomers. Coordination polymerization, driven by sophisticated catalyst design, provides an elegant and powerful method for achieving high levels of stereospecificity.

The choice of method will ultimately depend on the desired tacticity, the required level of control over molecular weight and architecture, and the functional group tolerance of the polymerization. For professionals in drug development and materials science, a thorough understanding of these techniques and the causal relationships between experimental parameters and polymer stereochemistry is essential for the rational design of next-generation materials with tailored properties.

References

  • Kamigaito, M., Satoh, K., & Sawamoto, M. (2008). Stereoregulation in Living Radical Polymerization. Macromolecules, 41(5), 1339-1346. [Link]

  • Habaue, S., & Okamoto, Y. (2001). Stereocontrol in radical polymerization. Chemical Record, 1(1), 46-52. [Link]

  • Saeki, D., et al. (2000). Stereochemistry of the free-radical polymerization of zinc methacrylates coordinated with a bidentate ligand. Macromolecular Chemistry and Physics, 201(12), 1249-1254. [Link]

  • Chen, Y. T., et al. (2018). Preparation of polymethyl methacrylate with well‐controlled stereoregularity by anionic polymerization in an ionic liquid solvent. Journal of the Chinese Chemical Society, 65(9), 1073-1079. [Link]

  • Isobe, Y., Yamada, K., Nakano, T., & Okamoto, Y. (2000). Stereocontrol in the free‐radical polymerization of methacrylates with fluoroalcohols. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4693-4703. [Link]

  • Yamada, K., Nakano, T., & Okamoto, Y. (2001). Stereocontrol during the free‐radical polymerization of methacrylates with Lewis acids. Journal of Polymer Science Part A: Polymer Chemistry, 39(9), 1463-1471. [Link]

  • Nishiura, T., & Kitayama, T. (2018). Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations in Combination with Metal-Halogen Exchange, Halogenation, and Click Reactions. Polymers, 10(9), 1021. [Link]

  • Cavallo, L., & Guerra, G. (2006). Stereospecificity in metallocene catalyzed acrylate polymerizations: the chiral orientation of the growing chain selects its own chain end enantioface. Journal of the American Chemical Society, 128(51), 16649-16654. [Link]

  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873. [Link]

  • Tao, Y., Satoh, K., & Kamigaito, M. (2020). Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity. ACS Macro Letters, 9(1), 102-107. [Link]

  • Chen, Y., et al. (2021). Rare earth–cobalt bimetallic catalysis mediates stereocontrolled living radical polymerization of acrylamides. Nature Chemistry, 13(8), 754-761. [Link]

  • Glusker, D. L., et al. (1964). The Mechanism of the Anionic Polymerization of Methyl Methacrylate. III. Effects of Solvents upon Stereoregularity and Rates in Fluorenyllithium-Initiated Polymerizations. Journal of the American Chemical Society, 86(1), 1-8. [Link]

  • Cavallo, L., & Guerra, G. (2006). Stereospecificity in metallocene catalyzed acrylate polymerizations: the chiral orientation of the growing chain selects its own chain end enantioface. Semantic Scholar. [Link]

  • Sahu, A. K., et al. (2020). Stereoselective polymerization of methyl methacrylate and rac-lactide mediated by iminomethylpyridine based Cu(ii) complexes. New Journal of Chemistry, 44(17), 7015-7024. [Link]

  • Zhang, Y., et al. (2021). Green Stereoregular Polymerization of Poly(methyl methacrylate)s Through Vesicular Catalysis. CCS Chemistry, 3(6), 1636-1644. [Link]

  • Giardello, M. A., Yamamoto, Y., Brard, L., & Marks, T. J. (1995). Stereocontrol in the Polymerization of Methyl Methacrylate Mediated by Chiral Organolanthanide Metallocenes. Journal of the American Chemical Society, 117(11), 3276-3277. [Link]

  • Isobe, Y., Yamada, K., Nakano, T., & Okamoto, Y. (2000). Stereocontrol in the free-radical polymerization of methacrylates with fluoroalcohols. Scite.ai. [Link]

  • Chen, E. Y. X. (2009). Stereospecific polymerization of methacrylates by metallocene and related catalysts. In Metallocenes (pp. 355-388). [Link]

  • Tao, Y., Satoh, K., & Kamigaito, M. (2020). Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity. Precision Chemistry. [Link]

Sources

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